While 1-(phenylacetyl)azepane is not directly mentioned in the provided abstracts, several related compounds like N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) [, , ] and (S)-1-((R)-2-(Cyclopropanecarboxamido)-2-phenylacetyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide [] are discussed, highlighting the relevance of this structural motif in medicinal chemistry.
For instance, Noopept is synthesized via a multi-step process starting from readily available glycine []. The synthesis involves addition, esterification, amino-protecting, and cyclization reactions.
In another example, a cationic CpRu complex catalyzes asymmetric intramolecular dehydrative N-allylation to form azepane rings, demonstrating a route for synthesizing substituted azepanes [].
Crystallographic studies provide valuable insights into the three-dimensional structures of azepane derivatives. For example, X-ray crystallography was used to determine the conformation of (2RS,3SR,6SR)-3-ethyl-2,6-diphenyl-1-phenylacetyl-4-piperidone, a related piperidone derivative, revealing the influence of substituents on ring conformation [].
For example, Noopept exhibits neuroprotective properties [, , ]. While its exact mechanism remains under investigation, research suggests it may involve modulation of various neurotransmitter systems and neuroprotective pathways.
Another example is (S)-1-((R)-2-(Cyclopropanecarboxamido)-2-phenylacetyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide, which acts as a potent and selective HCV NS5A inhibitor []. Its mechanism involves binding to the NS5A protein, essential for viral replication.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2